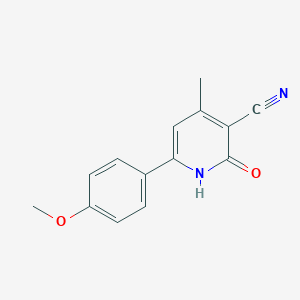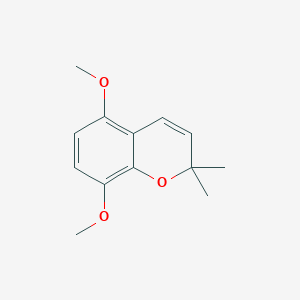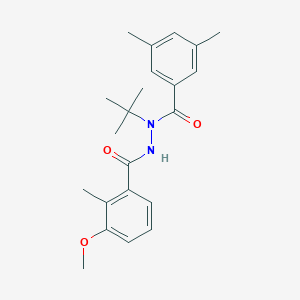
(S)-1-(3-methoxyphenyl)ethanol
Übersicht
Beschreibung
“(S)-1-(3-methoxyphenyl)ethanol” is a chemical compound with the molecular formula C9H12O2 . It is a key precursor for the synthesis of Lusutrombopag, a medication used to treat low platelet count due to chronic liver disease .
Synthesis Analysis
The synthesis of “(S)-1-(3-methoxyphenyl)ethanol” can be achieved through the bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone (1a). This process involves the use of carbonyl reductases, which can convert 1a to (S)-1b . A carbonyl reductase from Novosphingobium aromaticivorans (CBR) was found to completely convert 100 g/L of 1a to (S)-1b .
Molecular Structure Analysis
The molecular structure of “(S)-1-(3-methoxyphenyl)ethanol” consists of a benzene ring with a methoxy group (OCH3) attached to the third carbon atom and an ethanol group attached to the first carbon atom .
Wissenschaftliche Forschungsanwendungen
Application in Green Chemistry
- The specific scientific field : Green Chemistry .
- A comprehensive and detailed summary of the application : This compound has been used in the catalytic asymmetric hydrosilylation of ketones . This process is important in the synthesis of chiral alcohols, which are valuable in pharmaceuticals and agrochemicals .
- A detailed description of the methods of application or experimental procedures : The process involves the use of mesoporous silica KIT-6 supported superparamagnetic CuFe2O4 nanoparticles as a catalyst . The reaction is carried out in air, and the catalyst can be recycled after the reaction .
- A thorough summary of the results or outcomes obtained : The process resulted in the successful synthesis of chiral alcohols . However, the exact quantitative data or statistical analyses were not provided in the source .
Application in Proteomics Research
- The specific scientific field : Proteomics .
- A comprehensive and detailed summary of the application : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- A detailed description of the methods of application or experimental procedures : The exact methods of application or experimental procedures are not provided in the source . However, in proteomics research, this compound could be used in various ways, such as a reagent in protein purification or as a standard in mass spectrometry .
- A thorough summary of the results or outcomes obtained : The exact results or outcomes obtained are not provided in the source . However, the use of this compound in proteomics research could contribute to the understanding of protein structures and functions, which is crucial in many areas of biology, including medicine and drug discovery .
Application in Synthetic Peptide Research
- The specific scientific field : Synthetic Peptide Research .
- A comprehensive and detailed summary of the application : This compound could potentially be used in the synthesis of synthetic peptides . Synthetic peptides are gaining increasing popularity due to developments in biotechnology and bioengineering areas and are used for a number of research purposes including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, production of antibodies, and vaccine design .
- A detailed description of the methods of application or experimental procedures : The exact methods of application or experimental procedures are not provided in the source . However, in synthetic peptide research, this compound could be used in various ways, such as a reagent in peptide synthesis .
- A thorough summary of the results or outcomes obtained : The exact results or outcomes obtained are not provided in the source . However, the use of this compound in synthetic peptide research could contribute to the understanding of peptide structures and functions, which is crucial in many areas of biology, including medicine and drug discovery .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S)-1-(3-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBPFBWAXNCEOG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-methoxyphenyl)ethanol | |
CAS RN |
129940-69-8 | |
| Record name | 3-Methoxy-alpha-methylbenzyl alcohol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129940698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S)-1-(3-methoxyphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXY-.ALPHA.-METHYLBENZYL ALCOHOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK19T286L6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



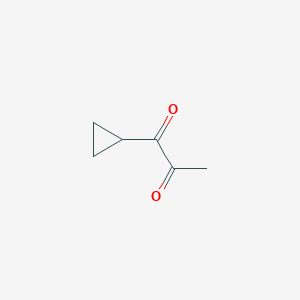
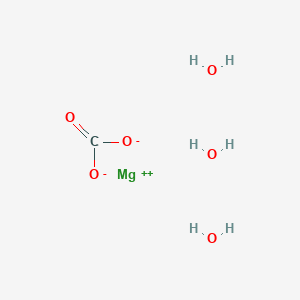
![Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B169982.png)
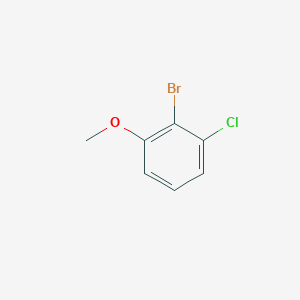
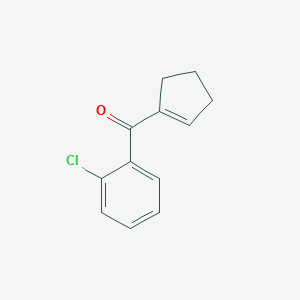
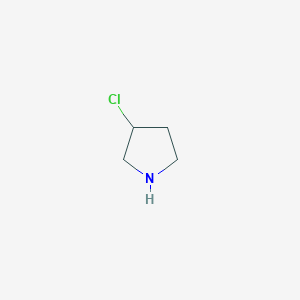
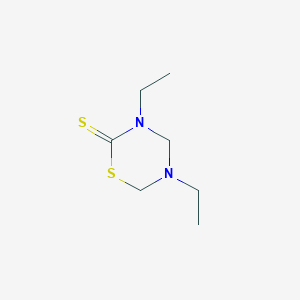


![4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169994.png)
